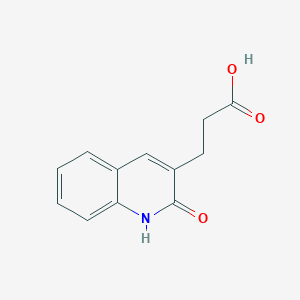

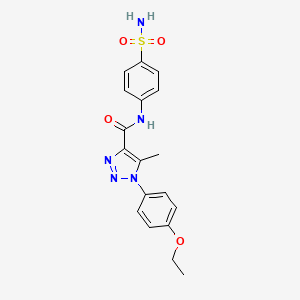

![molecular formula C18H17N3O3S B2516581 ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-89-6](/img/structure/B2516581.png)

ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Vue d'ensemble

Description

The compound of interest, ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This core is a bicyclic system containing a thiophene ring fused to a pyridine ring. The compound also contains an amide group, a nitrile group, and an ethyl ester group, which contribute to its chemical reactivity and physical properties. The molecular structure suggests potential for various chemical reactions and biological activities, as indicated by the related compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives is characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule and influence its reactivity. For instance, the crystal structure of a related compound, ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, has been studied to understand the structure-activity relationship . The dihedral angles between the rings and the substituents can affect the overall shape and electronic distribution of the molecule, which in turn can influence its biological activity .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the amino group in such compounds can participate in the formation of Schiff bases when treated with aldehydes . The nitrile group can be involved in nucleophilic addition reactions, as seen in the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives . These reactions can be exploited to synthesize a wide range of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. For instance, the introduction of ethyl and benzyl groups to pyridine ligands in diiron(II) complexes has been shown to affect the geometry and oxygenation properties of the complexes . The crystallographic analysis provides insights into the solid-state conformation of these compounds, which is important for understanding their reactivity and potential as pharmaceutical agents .

Applications De Recherche Scientifique

Synthesis of Highly Functionalized Tetrahydropyridines Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a [4 + 2] annulation reaction with N-tosylimines, facilitated by an organic phosphine catalyst. This process generates ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, expanding the scope of reaction to include ethyl 2-(substituted-methyl)-2,3-butadienoates, yielding ethyl 2,6-cis-disubstituted tetrahydropyridines with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Development of Pyrido and Pyrimidobenzimidazoles The compound has been utilized to synthesize novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, demonstrating its versatility in creating complex heterocyclic systems. This highlights its potential in the development of new compounds with varied biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Intramolecular Hydrogen Bonding and Crystal Structure Investigation into the crystal structure of Dabigatran etexilate tetrahydrate, a derivative, shows intramolecular N—H⋯O hydrogen bonding. The study of its crystal packing and hydrogen bonding interactions provides insights into the structural aspects that could influence the chemical behavior and reactivity of similar compounds (Liu et al., 2012).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives This compound serves as a precursor in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, illustrating its utility in the preparation of chemically diverse and potentially biologically active compounds (Mohamed, 2021).

Heterocyclic Chemistry and Synthesis of Novel Compounds Ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is instrumental in heterocyclic chemistry for the synthesis of novel compounds with potential antitumor and antioxidant activities. This underscores its importance in medicinal chemistry and drug development efforts (Bialy & Gouda, 2011).

Propriétés

IUPAC Name |

ethyl 2-benzamido-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-2-24-18(23)21-9-8-13-14(10-19)17(25-15(13)11-21)20-16(22)12-6-4-3-5-7-12/h3-7H,2,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHHGBZSIGGCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

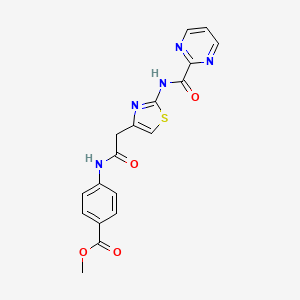

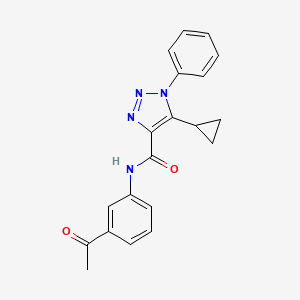

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)

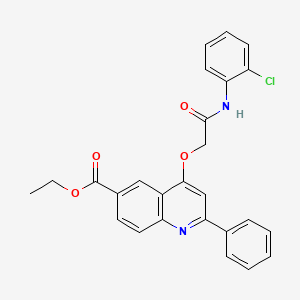

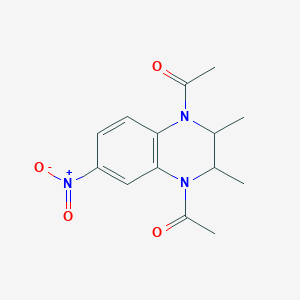

![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)

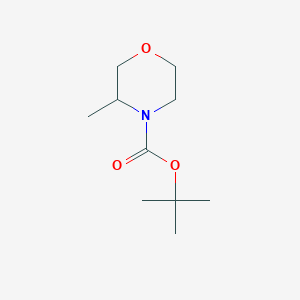

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)

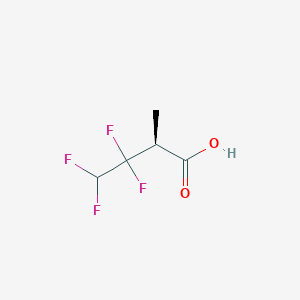

![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)

![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)

![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)